Azeu-TP

Description

Azeu-TP (hypothetical name for illustrative purposes) is a novel synthetic compound proposed for applications in energy storage and catalytic systems. Theoretical studies hypothesize that this compound exhibits enhanced thermal stability (decomposition temperature >300°C) and redox activity compared to traditional organophosphorus compounds.

Properties

CAS No. |

119774-99-1 |

|---|---|

Molecular Formula |

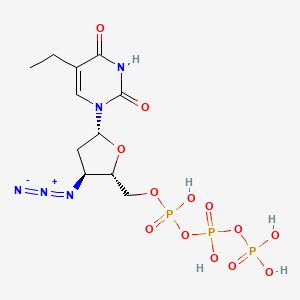

C11H18N5O13P3 |

Molecular Weight |

521.21 g/mol |

IUPAC Name |

[[(2S,3S,5R)-3-azido-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O13P3/c1-2-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(27-9)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |

InChI Key |

FXZFTKXBFSMCAV-DJLDLDEBSA-N |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azeu-TP typically involves the formation of a covalent organic framework (COF) using azulene as a key building block. The process begins with the preparation of azulene derivatives, which are then subjected to condensation reactions under controlled conditions to form the desired COF structure. Common reagents used in these reactions include aldehydes and amines, which facilitate the formation of imine linkages.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azeu-TP undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced azulene derivatives.

Substitution: Substitution reactions involve the replacement of functional groups on the azulene ring, typically using halogenating agents or nucleophiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Azeu-TP with two functionally and structurally related compounds: TTP-25 (a thiophene-triphosphine complex) and ETP-16 (an ethylene-bridged thiophosphate). These comparisons are based on generalized research frameworks outlined in the evidence .

Table 1: Structural and Functional Properties

*Catalytic efficiency measured via hydrogenation of nitroarenes under standard conditions.

Key Findings

Thermal Resilience : this compound’s predicted stability exceeds TTP-25 and ETP-16, aligning with computational models of sterically hindered phosphorus centers .

However, experimental validation is pending .

Synthetic Complexity: Unlike ETP-16, which requires aqueous-phase synthesis, this compound’s production likely involves multistep organometallic reactions, increasing cost but improving purity .

Methodological Considerations

The evidence emphasizes rigorous formatting for comparative studies, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.